1-(4-乙基磺酰基苯基)乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

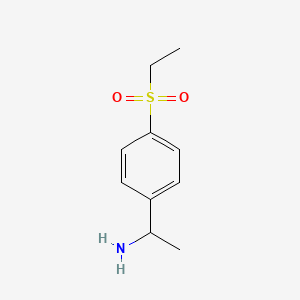

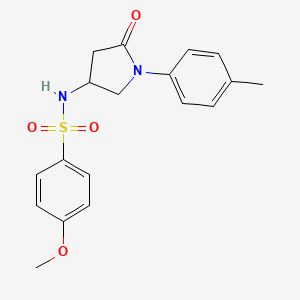

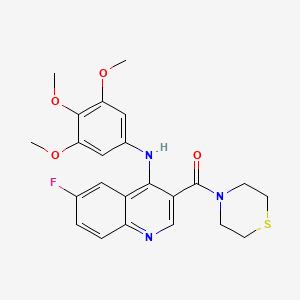

The compound 1-(4-Ethylsulfonylphenyl)ethanamine is a derivative of ethylamine where the ethyl group is further modified with a sulfonyl functional group attached to a phenyl ring. This structure suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related compounds has been demonstrated in the literature. For instance, the synthesis of chiral nonracemic 1-(2-pyridinyl)ethylamines involves stereospecific substitutions of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines, which results in the formation of N-substituted 1-(2-pyridinyl)ethylamines with inversion of configuration . Similarly, the synthesis of 2-(4-fluorophenylsulfonyl) ethylamine is achieved through a Gabriel synthesis starting from ethanolammonia, involving substitution, oxidation, hydrazine, and acidification steps . These methods could potentially be adapted for the synthesis of 1-(4-Ethylsulfonylphenyl)ethanamine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 1-(4-Ethylsulfonylphenyl)ethanamine would consist of an ethylamine backbone with a sulfonyl group attached to a phenyl ring at the para position. The presence of the sulfonyl group could influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with other molecules. The stereochemistry of the compound would also be an important factor to consider, as seen in the synthesis of chiral amines .

Chemical Reactions Analysis

The chemical reactivity of 1-(4-Ethylsulfonylphenyl)ethanamine would likely be influenced by the presence of the sulfonyl and amino groups. The sulfonyl group is typically a good leaving group, which could facilitate nucleophilic substitution reactions. The amino group could engage in various reactions, such as the formation of imines or participation in reductive amination processes. The compound's reactivity could be explored further by examining the reactions of similar sulfonyl-containing amines .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 1-(4-Ethylsulfonylphenyl)ethanamine are not detailed in the provided papers, we can infer that the compound would exhibit properties typical of aromatic amines with sulfonyl substituents. These might include moderate to high solubility in polar solvents, potential for hydrogen bonding due to the amino group, and a relatively high boiling point due to the presence of the sulfonyl group. The compound's optical properties could also be of interest, especially if chiral centers are present, as demonstrated by the optical resolution of related compounds .

科学研究应用

热解和分解研究

- 化学分解途径:一项计算研究探讨了乙胺的分解机理,该机理与包括 1-(4-乙基磺酰基苯基)乙胺在内的化合物家族有关。它研究了第二阶段裂解产物的热解,发现 1,3-质子转移是与 1-(4-乙基磺酰基苯基)乙胺结构相关的成分乙胺分解的可能途径(Almatarneh 等,2016)。

在药物合成中的应用

- 抗阿米巴剂的合成:N-取代乙胺(1-(4-乙基磺酰基苯基)乙胺所属的基团)已用于合成显示出抗阿米巴活性的查耳酮。这项研究突出了此类化合物在药物化学中的潜力(Zaidi 等,2015)。

- 在创造阿普米司特中的作用:一项研究描述了阿普米司特的合成,阿普米司特是一种用于牛皮癣的口服药物,其中使用了类似的化合物 1-(3-乙氧基-4-甲氧基苯基)-2-(甲基磺酰基)乙胺。这表明结构相似的化合物在药物合成中的相关性(Shan 等,2015)。

多种化合物的合成

- 多种化合物的合成:铑催化的 N-磺酰基-1,2,3-三唑的氢化硅烷化导致形成各种化合物,包括乙胺衍生物。这一过程强调了乙胺结构在化学合成中的多功能性(Wang 等,2015)。

无金属化学反应

- 无金属环加成反应:研究表明,使用乙胺衍生物进行无金属直接 [2+2] 环加成反应,展示了一种无需金属的有机合成创新方法(Alcaide 等,2015)。

抗氧化活性研究

- 抗氧化特性:一项针对源自乙胺的新型三取代三唑的研究显示出显着的抗氧化活性。这表明乙胺衍生物在开发抗氧化剂方面的潜力(Sancak 等,2012)。

安全和危害

属性

IUPAC Name |

1-(4-ethylsulfonylphenyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-3-14(12,13)10-6-4-9(5-7-10)8(2)11/h4-8H,3,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECBAIJATAJPMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Ethanesulfonyl)phenyl]ethan-1-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-methyl-N-(propan-2-yl)propanamide](/img/structure/B2531789.png)

![(E)-3-(furan-2-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2531797.png)

![4-Bromo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2531800.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(cyclopentyloxy)phenyl]amino}acetamide](/img/structure/B2531805.png)

![6-Methoxy-2-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]iminochromene-3-carboxamide](/img/structure/B2531810.png)